molecular formula C21H30N2O4 B11617274 Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11617274
M. Wt: 374.5 g/mol
InChI Key: HMXPCWMYCMTPFV-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl substituent.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N2O4/c1-11-15(18(25)27-8)16(23-19(26)22-11)12-9-13(20(2,3)4)17(24)14(10-12)21(5,6)7/h9-10,16,24H,1-8H3,(H2,22,23,26)

InChI Key

HMXPCWMYCMTPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted phenols .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative chain reactions, thereby protecting materials and biological systems from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved include the inhibition of lipid peroxidation and stabilization of free radicals .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in aryl substituents, oxidation state (oxo vs. thioxo), and ester groups (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison
Compound Name Substituents Oxidation State (C2) Ester Group Melting Point/Decomposition Key Properties
Target Compound 3,5-di-tert-butyl-4-hydroxyphenyl Oxo Methyl Not reported High steric bulk, potential antioxidant activity
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... 4-chlorophenyl Thioxo Methyl Not reported Thioxo group may enhance hydrogen bonding or electron delocalization
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-... 3-fluorophenyl Oxo Ethyl 210–213°C Soluble in DMSO; fluorinated analogs show varied crystallinity
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... 3,5-bis(trifluoromethyl)phenyl Oxo Ethyl Not reported Electron-withdrawing CF₃ groups; crystallizes in monoclinic P21/c
Methyl 4-(4-acetoxy-3-methoxyphenyl)-6-methyl-2-oxo-... 4-acetoxy-3-methoxyphenyl Oxo Methyl Not reported Bioactive derivative with IC₅₀ = 404.6 ± 1.0 µM (thymidine phosphorylase inhibition)

Crystallographic and Conformational Differences

  • Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-...: Crystal data (monoclinic P21/c, Z = 4, V = 1684.23 ų) reveal a planar tetrahydropyrimidine ring with intramolecular hydrogen bonding (N–H···O), stabilizing the structure .
  • Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-...: Exists as a monohydrate, where water molecules mediate intermolecular O–H···O interactions, enhancing lattice stability .

Biological Activity

Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a dihydropyrimidone derivative) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its role as a thymidine phosphorylase inhibitor and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with multiple substituents that enhance its biological activity. The presence of the bulky di-tert-butyl and hydroxyphenyl groups is notable for their role in modulating the compound's interactions with biological targets.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in the salvage pathway of nucleotide metabolism and is implicated in tumor growth and metastasis. The overexpression of TP can lead to increased angiogenesis, making it a target for cancer therapy.

Key Findings:

  • Inhibition Potency: Studies have demonstrated that several dihydropyrimidone derivatives exhibit significant inhibitory activity against TP. For instance, compound 12 showed an IC50 value of 303.5 ± 0.40 µM , indicating effective inhibition compared to standard inhibitors like 7-deazaxanthine (IC50 = 41.0 ± 1.63 µM ) .
  • Mechanism of Action: Molecular docking studies suggest that these compounds act as non-competitive inhibitors of TP, binding to sites distinct from the substrate-binding site .

Cytotoxicity Studies

Cytotoxicity assessments against mouse fibroblast (3T3) cells revealed that these compounds are generally non-toxic at the concentrations tested, which is promising for their therapeutic application .

Study 1: Dihydropyrimidone Derivatives as Anti-Cancer Agents

A comprehensive study evaluated various dihydropyrimidone derivatives for their TP inhibitory activity. Among the tested compounds, several showed over 50% inhibition , with detailed kinetic studies confirming their non-competitive inhibition mode.

CompoundIC50 (µM)Mode of Inhibition
Compound 1314.0 ± 0.90Non-competitive
Compound 12303.5 ± 0.40Non-competitive
Compound 33322.6 ± 1.60Non-competitive

This study highlights the potential for these compounds to be optimized further for enhanced potency and selectivity against TP .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of these compounds indicated that modifications on the pyrimidine ring significantly impact their inhibitory activity. For example, substituents such as bromine or methoxy groups were found to enhance activity compared to unsubstituted analogs .

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